molecular formula C31H48N2O5 B013061 1-hydroxy-5-(2-methylpropyloxycarbonylamino)-N-(3-dodecyloxypropyl)-2-naphthoamide CAS No. 110560-22-0

1-hydroxy-5-(2-methylpropyloxycarbonylamino)-N-(3-dodecyloxypropyl)-2-naphthoamide

Cat. No.: B013061
CAS No.: 110560-22-0
M. Wt: 528.7 g/mol
InChI Key: RSJZGHMWWMJFSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Stetaderm is a rapidly drying, non-sticky, transparent silicone gel formulation used for the treatment of scars. It is designed to soften and flatten scars, relieve itching and discomfort, and reduce redness and discoloration associated with scars. Stetaderm is suitable for use on all types of scars, including those resulting from surgery, trauma, burns, bites, acne, and other skin conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

Stetaderm is primarily composed of silicone, which is synthesized through the polymerization of siloxanes. The preparation involves the following steps:

    Hydrolysis of Chlorosilanes: Chlorosilanes are hydrolyzed to form silanols.

    Condensation: Silanols undergo condensation reactions to form siloxane bonds, resulting in the formation of silicone polymers.

    Cross-Linking: The silicone polymers are cross-linked to form a gel-like structure.

Industrial Production Methods

In industrial settings, the production of Stetaderm involves the use of specialized equipment to ensure the consistency and quality of the silicone gel. The process includes:

    Mixing: The raw materials, including chlorosilanes and catalysts, are mixed in precise proportions.

    Polymerization: The mixture is subjected to controlled conditions to facilitate polymerization and cross-linking.

    Purification: The resulting silicone gel is purified to remove any impurities.

    Packaging: The purified gel is packaged in tubes or containers for distribution.

Chemical Reactions Analysis

Types of Reactions

Stetaderm undergoes several types of chemical reactions, including:

    Oxidation: Exposure to oxygen can lead to the oxidation of the silicone gel, affecting its properties.

    Hydrolysis: In the presence of moisture, the silicone gel can undergo hydrolysis, leading to the breakdown of siloxane bonds.

    Cross-Linking: The silicone polymers in Stetaderm can undergo further cross-linking reactions, enhancing the gel’s stability and durability.

Common Reagents and Conditions

    Oxidation: Oxygen and other oxidizing agents can induce oxidation reactions.

    Hydrolysis: Water or moisture can facilitate hydrolysis reactions.

    Cross-Linking: Cross-linking agents, such as platinum-based catalysts, are used to promote cross-linking reactions.

Major Products Formed

Scientific Research Applications

Stetaderm has a wide range of scientific research applications, including:

Mechanism of Action

Stetaderm exerts its effects through the following mechanisms:

Comparison with Similar Compounds

Stetaderm is compared with other similar compounds, such as:

Uniqueness

Stetaderm’s unique formulation allows it to be rapidly drying, non-sticky, and transparent, making it suitable for use on all skin areas, including exposed and hairy areas, without the need for shaving. Its ability to form a protective, gas-permeable, and waterproof layer sets it apart from other scar treatment products .

Properties

CAS No.

110560-22-0

Molecular Formula

C31H48N2O5

Molecular Weight

528.7 g/mol

IUPAC Name

2-methylpropyl N-[6-(3-dodecoxypropylcarbamoyl)-5-hydroxynaphthalen-1-yl]carbamate

InChI

InChI=1S/C31H48N2O5/c1-4-5-6-7-8-9-10-11-12-13-21-37-22-15-20-32-30(35)27-19-18-25-26(29(27)34)16-14-17-28(25)33-31(36)38-23-24(2)3/h14,16-19,24,34H,4-13,15,20-23H2,1-3H3,(H,32,35)(H,33,36)

InChI Key

RSJZGHMWWMJFSW-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCOCCCNC(=O)C1=C(C2=C(C=C1)C(=CC=C2)NC(=O)OCC(C)C)O

Canonical SMILES

CCCCCCCCCCCCOCCCNC(=O)C1=C(C2=C(C=C1)C(=CC=C2)NC(=O)OCC(C)C)O

Synonyms

1-hydroxy-5-(2-methylpropyloxycarbonylamino)-N-(3-dodecyloxypropyl)-2-naphthoamide

Origin of Product

United States

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